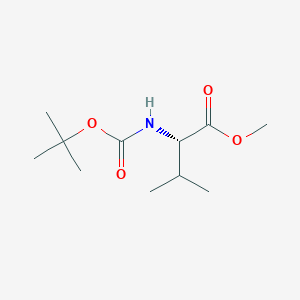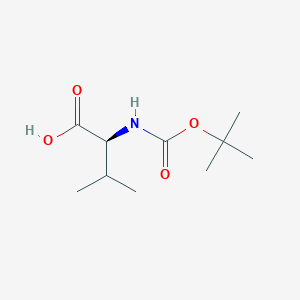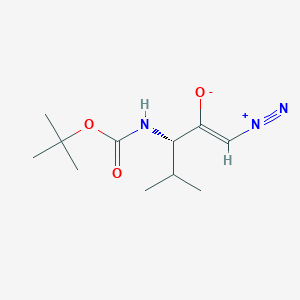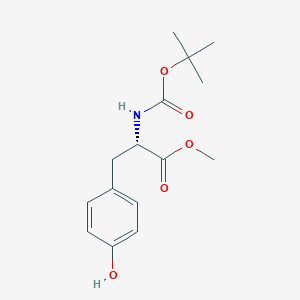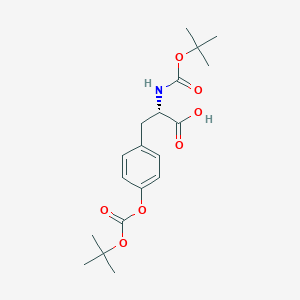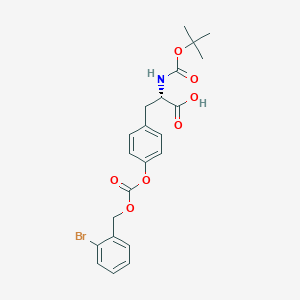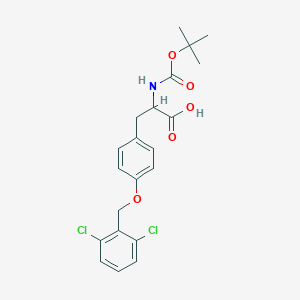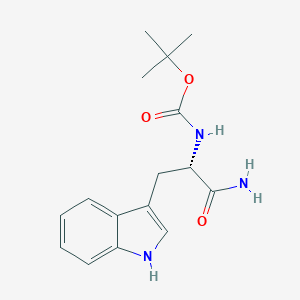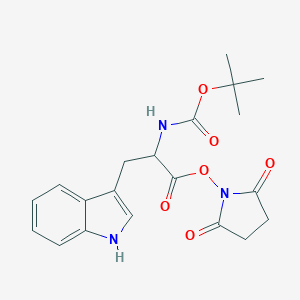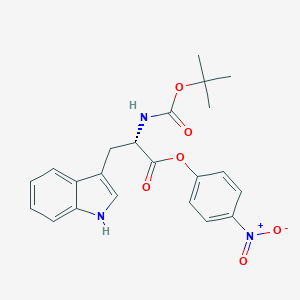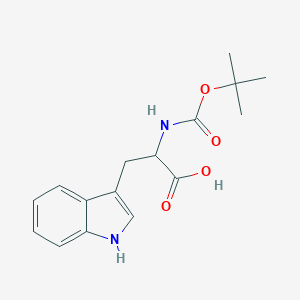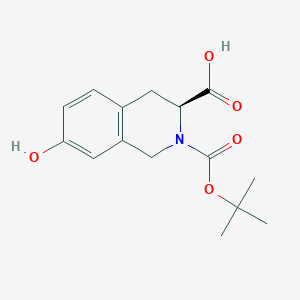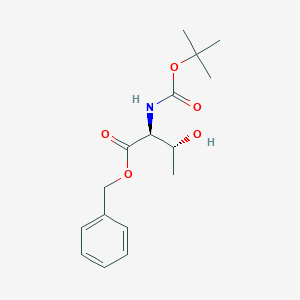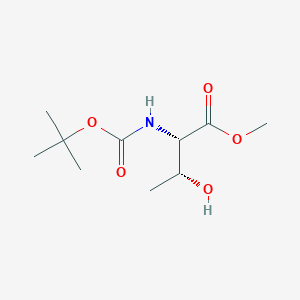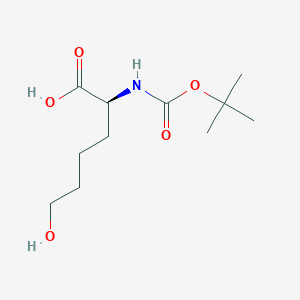
Boc-L-6-hydroxynorleucine
概要
説明
Boc-L-6-hydroxynorleucine is a derivative of norleucine, an amino acid. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a hydroxyl group on the sixth carbon of the norleucine chain. This compound is commonly used in peptide synthesis and as a building block in organic chemistry due to its stability and reactivity.
科学的研究の応用
Boc-L-6-hydroxynorleucine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex peptides and proteins.
Biology: Used in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.
Industry: Employed in the production of pharmaceuticals and as an intermediate in organic synthesis.
作用機序
Target of Action
Boc-L-6-hydroxynorleucine is a non-natural amino acid with optical activity (L-configuration) and a protective group (BOC protective group) . The primary target of this compound is L-asparaginase , an enzyme that catalyzes the hydrolysis of asparagine to aspartic acid. This enzyme plays a crucial role in the metabolism of certain amino acids.
Mode of Action
It is known that the compound interacts with its target, l-asparaginase, in a way that affects the enzyme’s function
Pharmacokinetics
The compound’s bioavailability may be influenced by these properties, as well as by its chemical structure and the presence of the BOC protective group .
Result of Action
Given its interaction with L-asparaginase, it is likely that the compound affects the metabolism of asparagine and possibly other amino acids at the cellular level
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in different solvents may affect its action . It is soluble in alcohol and ketone solvents, but insoluble in water . This could influence how the compound is distributed in the body and how it interacts with its target. Additionally, the compound’s stability may be affected by factors such as temperature and pH.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-6-hydroxynorleucine typically involves the protection of the amino group of norleucine with a Boc group, followed by the introduction of a hydroxyl group at the sixth carbon. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for Boc protection and oxidizing agents for hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler norleucine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Formation of Boc-L-6-oxonorleucine.
Reduction: Formation of Boc-L-norleucine.
Substitution: Formation of various Boc-protected norleucine derivatives with different functional groups.
類似化合物との比較
Boc-L-norleucine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Boc-L-6-aminonorleucine: Contains an amino group instead of a hydroxyl group, altering its chemical properties and reactivity.
Boc-L-6-methoxynorleucine: Has a methoxy group, which affects its solubility and reactivity compared to the hydroxyl group.
Uniqueness: Boc-L-6-hydroxynorleucine is unique due to the presence of both the Boc protecting group and the hydroxyl group, which provide a balance of stability and reactivity. This makes it particularly useful in peptide synthesis and as a versatile intermediate in organic chemistry.
特性
IUPAC Name |
(2S)-6-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-8(9(14)15)6-4-5-7-13/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDKSWARKFUGQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463788 | |
| Record name | BOC-L-6-HYDROXYNORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77611-37-1 | |
| Record name | BOC-L-6-HYDROXYNORLEUCINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


